Hexyl naphthalen-1-ylcarbamate
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Overview
Description
Hexyl naphthalen-1-ylcarbamate is an organic compound with the molecular formula C17H21NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hexyl group and a carbamate functional group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl naphthalen-1-ylcarbamate can be synthesized through a reaction between naphthalen-1-ylamine and hexyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthalen-1-ylcarbamate derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The hexyl group or the carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylcarbamate derivatives with hydroxyl or carbonyl groups, while reduction can produce naphthalen-1-ylamine derivatives.
Scientific Research Applications
Hexyl naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of hexyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins or membranes, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Hexyl naphthalen-1-ylcarbamate can be compared with other similar compounds, such as:
Methyl naphthalen-1-ylcarbamate: This compound has a shorter alkyl chain, which may affect its solubility and reactivity.
Ethyl naphthalen-1-ylcarbamate: Similar to the methyl derivative, but with a slightly longer alkyl chain.
Propyl naphthalen-1-ylcarbamate: This compound has a propyl group instead of a hexyl group, which can influence its physical and chemical properties.
Properties
CAS No. |
39994-78-0 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
hexyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C17H21NO2/c1-2-3-4-7-13-20-17(19)18-16-12-8-10-14-9-5-6-11-15(14)16/h5-6,8-12H,2-4,7,13H2,1H3,(H,18,19) |
InChI Key |
OYAKUVCMHKQYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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